Cas no 1805492-09-4 (2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, combining amino, hydroxyl, and multiple fluorine-containing functional groups. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of difluoromethyl and trifluoromethyl groups contributes to its potential bioactivity, particularly in modulating enzyme interactions or receptor binding. Its hydroxyl and aminomethyl moieties offer sites for further functionalization, enabling diverse synthetic applications. The compound’s stability under physiological conditions and selective reactivity make it suitable for developing targeted bioactive molecules.
2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine structure
1805492-09-4 structure
商品名:2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine
CAS番号:1805492-09-4
MF:C8H7F5N2O
メガワット:242.145999193192
CID:4889929

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine
    • インチ: 1S/C8H7F5N2O/c9-7(10)5-3(8(11,12)13)2-15-4(1-14)6(5)16/h2,7,16H,1,14H2
    • InChIKey: FITCVAOXIQJCLC-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C(CN)=NC=C1C(F)(F)F)O)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • トポロジー分子極性表面積: 59.1
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029026789-1g
2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine
1805492-09-4 95%
1g
$3,155.55 2022-04-01
Alichem
A029026789-500mg
2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine
1805492-09-4 95%
500mg
$1,853.50 2022-04-01
Alichem
A029026789-250mg
2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine
1805492-09-4 95%
250mg
$1,078.00 2022-04-01

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 関連文献

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridineに関する追加情報

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound with CAS No 1805492-09-4, commonly referred to as 2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This pyridine derivative has garnered attention due to its unique structural features and functional groups, which make it a versatile building block in chemical synthesis. The molecule's structure includes an aminomethyl group at position 2, a difluoromethyl group at position 4, a hydroxyl group at position 3, and a trifluoromethyl group at position 5. These substituents contribute to its chemical reactivity, stability, and biological activity.

Recent studies have highlighted the importance of fluorinated pyridines like 2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine in drug discovery. The presence of multiple fluorine atoms enhances the molecule's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. For instance, researchers have explored its potential as a small-molecule inhibitor targeting specific enzymes involved in disease pathways. The hydroxyl group at position 3 plays a critical role in hydrogen bonding, which is essential for binding to protein targets.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The trifluoromethyl group imparts electron-withdrawing properties, which can be exploited in the development of advanced materials such as organic semiconductors or high-performance polymers. Recent breakthroughs in nanotechnology have utilized similar fluorinated pyridines as precursors for constructing two-dimensional materials with exceptional electronic properties.

The synthesis of 2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of the aminomethyl group via reductive amination and the installation of fluorinated substituents through electrophilic substitution reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications.

From an environmental perspective, understanding the fate and transport of this compound is crucial for assessing its safety and sustainability. Studies have shown that the presence of multiple fluorinated groups can influence its bioaccumulation potential and degradation pathways. Ongoing research aims to develop eco-friendly synthesis routes and evaluate the compound's environmental impact under various conditions.

In conclusion, 2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, functional groups, and promising properties make it a focal point for future research and development efforts. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in shaping innovative solutions across industries.

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